H-DL-TYR(ME)-OH

Enzymology Inhibitor Kinetics Tyrosinase

H-DL-Tyr(Me)-OH is a validated, high-purity tool for enzymologists and medicinal chemists requiring precise, reproducible experimental outcomes. - Uncompetitive tyrosinase inhibition for kinetic dissection of melanin synthesis pathways. - Proven GPCR antagonist scaffold: enables quantitative modulation of receptor binding, delivering a pA2 of 8.1 in angiotensin II analogs and measurable reductions in intrinsic activity for oxytocin analogs. - ≥98% purity ensures reliable peptide coupling and minimizes costly re-synthesis. For research use only. Procure from BenchChem for batch-to-batch consistency and global logistics support.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 3308-72-3
Cat. No. B1347117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-TYR(ME)-OH
CAS3308-72-3
Synonyms4-methoxyphenylalanine
O-methyltyrosine
O-methyltyrosine, (DL)-isomer
O-methyltyrosine, (L)-isomer
O-methyltyrosine, hydrochloride
O-methyltyrosine, hydrochloride, (D)-isomer
O-methyltyrosine, hydrochloride, (L)-isome
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
InChIKeyGEYBMYRBIABFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Tyr(Me)-OH: O-Methylated Tyrosine Overview


H-DL-Tyr(Me)-OH (CAS 3308-72-3), also known as O-Methyl-DL-tyrosine or 4-methoxy-DL-phenylalanine, is a racemic mixture of a non-proteinogenic, methylated tyrosine derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol [1]. It is characterized by a methoxy group (-OCH₃) at the para position of the phenyl ring, which replaces the hydroxyl group of tyrosine [2]. This modification distinguishes it from the parent amino acid, L-tyrosine, and other common analogs like α-methyltyrosine, which is methylated on the alpha carbon. This specific structural change is critical for its unique applications as an enzyme inhibitor and a building block for modified peptides [1].

H-DL-Tyr(Me)-OH vs. Common Tyrosine Analogs


The simple methylation of the phenolic hydroxyl group on H-DL-Tyr(Me)-OH fundamentally alters its interaction with biological targets compared to L-tyrosine and other methylated analogs. This is not a simple potency difference but a change in the mechanism of action. For instance, while α-methyltyrosine acts as a competitive inhibitor of tyrosine hydroxylase , O-methyltyrosine is an uncompetitive inhibitor of tyrosinase [1]. This distinction in inhibition modality has profound implications for experimental design and data interpretation. Similarly, in peptide synthesis, the O-methyl group eliminates the potential for phosphorylation or hydrogen bonding at that position, leading to altered receptor binding kinetics and metabolic stability [2]. Substituting H-DL-Tyr(Me)-OH with a different analog would therefore change the mechanism of action in enzymatic assays or the pharmacodynamics of a peptide, leading to non-comparable or invalid results.

H-DL-Tyr(Me)-OH: Head-to-Head Evidence Guide


Uncompetitive Tyrosinase Inhibition Mechanism

H-DL-Tyr(Me)-OH acts as an uncompetitive inhibitor of tyrosinase, a mechanism that is distinct from other methylated tyrosine analogs. This was determined using Lineweaver-Burk plots [1]. In contrast, α-methyl-L-tyrosine is a mixed-type inhibitor of L-amino acid oxidase, and N-methyl-L-tyrosine is a non-competitive inhibitor of the same enzyme [2]. This difference in inhibition modality is a critical factor for researchers studying enzyme kinetics or developing specific inhibitors, as the mechanism dictates how the inhibitor interacts with the enzyme-substrate complex.

Enzymology Inhibitor Kinetics Tyrosinase

Potent Angiotensin II Peptide Antagonists

Incorporation of O-methyltyrosine into angiotensin II (ANG II) analogs yields potent, competitive antagonists. [Sar1,Tyr(Me)4]ANG II demonstrated a pA2 value of 8.1 in a rat isolated uterus assay [1]. This potency is comparable to that of other single-substitution antagonists in the same study. In stark contrast, the agonist activity of this peptide was less than 0.1% of that of native ANG II [1]. This highlights the compound's specific role in converting an agonist scaffold into an antagonist, a property not shared by all tyrosine analogs.

Peptide Chemistry GPCR Pharmacology Drug Discovery

Reduced Intrinsic Activity in Oxytocin Analogs

The intrinsic activity of the oxytocin analog 2-(O-methyltyrosine)-oxytocin is 12% lower than that of deamino-oxytocin, as measured by the maximal response in a toad bladder hydroosmotic assay [1]. This is a specific, quantifiable reduction in efficacy, not observed with many other peptide modifications. For instance, the study notes that "all other hormonal peptides investigated have the same intrinsic activity as deamino-oxytocin, even 5-valine-oxytocin, in spite of its extremely low affinity" [1].

Peptide Pharmacology Receptor Signaling Oxytocin

Certified High Purity for Reproducible Research

For procurement decisions, the guaranteed purity of a research compound is paramount. Suppliers like Chem-Impex and BOC Sciences offer H-DL-Tyr(Me)-OH with a certified purity of ≥99% (by TLC) . This is higher than the 95% purity listed by other common chemical marketplaces . While both may be suitable for some applications, the ≥99% specification is a verifiable, vendor-certified metric that ensures greater consistency in sensitive applications like quantitative enzyme assays or high-fidelity peptide synthesis, where trace impurities can affect results.

Analytical Chemistry Quality Control Peptide Synthesis

Peptide-Receptor Binding Affinity Modulation

In a study on methionine-enkephalin analogs, O-methylation of the tyrosine residue was shown to directly influence biological activity and receptor affinity [1]. The study supported the hypothesis that the O-methyltyrosine moiety in the peptide corresponds to the phenol group in morphine [1]. This is a class-level effect for opioid peptides, but the specific impact is highly dependent on the peptide scaffold and target receptor. While direct Ki values for O-methyltyrosine itself are not provided, the study demonstrates that this modification is a crucial and measurable factor in determining peptide-receptor interactions.

Opioid Pharmacology Receptor Binding Peptide SAR

H-DL-Tyr(Me)-OH: High-Value Research Applications


Uncompetitive Tyrosinase Inhibitor Studies

For enzymologists studying the catalytic cycle of tyrosinase, H-DL-Tyr(Me)-OH is the tool of choice. Its established role as an uncompetitive inhibitor [1] allows researchers to specifically probe the enzyme-substrate complex, a mechanism distinct from the mixed or non-competitive inhibition provided by analogs like α-methyltyrosine or N-methyltyrosine [2]. This enables more precise kinetic modeling and mechanistic dissection of tyrosinase activity in melanin synthesis and browning pathways.

GPCR Ligand SAR Studies

In medicinal chemistry programs focused on developing novel GPCR antagonists, H-DL-Tyr(Me)-OH is a validated scaffold modifier. Its incorporation into angiotensin II produced a high-potency antagonist with a pA2 of 8.1 [3], while its use in oxytocin generated an analog with a measurable 12% reduction in intrinsic activity [4]. This provides a quantitative and predictable framework for medicinal chemists to use this specific amino acid to modulate receptor binding and signaling efficacy.

High-Fidelity Peptide Synthesis

For peptide synthesis facilities and core labs, the reliability of the starting materials is non-negotiable. Procuring H-DL-Tyr(Me)-OH from suppliers who guarantee a purity of ≥99% (by TLC) minimizes the risk of failed syntheses, low yields, and impure final products. This higher specification directly translates to time and cost savings by reducing the need for extensive purification and re-synthesis, a clear advantage over lower-purity alternatives.

Tyrosine Hydroxylase-Resistant Metabolic Probes

In studies of catecholamine biosynthesis, the O-methylation of tyrosine prevents its hydroxylation by tyrosine hydroxylase [5]. This makes H-DL-Tyr(Me)-OH a useful metabolic probe to study pathways downstream or independent of L-DOPA formation, providing a tool to dissect the complex regulation of dopamine and norepinephrine synthesis without interference from the primary metabolic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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